2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline
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Overview
Description
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline is a fluorinated aromatic amine compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of a suitable aromatic precursor followed by nucleophilic substitution reactions to introduce the fluorine atoms and the aniline group.
For example, a typical synthetic route might involve:
Halogenation: Starting with a suitable aromatic compound, halogenation is performed using reagents like chlorine or bromine under controlled conditions.
Nucleophilic Substitution: The halogenated intermediate is then subjected to nucleophilic substitution reactions using reagents such as potassium fluoride (KF) to introduce the fluorine atoms.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Potassium fluoride (KF), ammonia (NH₃)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones or other oxidized derivatives, while reduction may yield amines or other reduced products.
Scientific Research Applications
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of specific biochemical pathways. The exact mechanism would depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)aniline: Similar structure but with chlorine atoms instead of fluorine.
2,6-Difluoro-4-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a phenoxy group
Uniqueness
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline is unique due to the combination of its phenoxy and aniline groups with multiple fluorine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in various fields.
Properties
Molecular Formula |
C13H7F6NO |
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Molecular Weight |
307.19 g/mol |
IUPAC Name |
2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline |
InChI |
InChI=1S/C13H7F6NO/c14-7-1-2-11(10(20)5-7)21-12-8(15)3-6(4-9(12)16)13(17,18)19/h1-5H,20H2 |
InChI Key |
WBHWMYJXLCBQKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N)OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origin of Product |
United States |
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